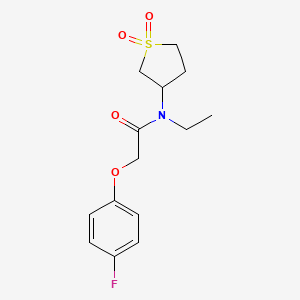
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, which has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. EF24 has been shown to exhibit similar properties and has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Antimalarial Drug Synthesis
A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs, using Novozym 435 as a catalyst. This research demonstrates the potential of utilizing similar acetamide compounds in the development of natural synthesis processes for antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).
Herbicidal Activity of Acetamide Derivatives
Wu et al. (2011) designed and synthesized a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, evaluating their herbicidal activities against various dicotyledonous weeds. This work highlights the application of acetamide derivatives in developing new herbicides with improved effectiveness (Daoxin Wu et al., 2011).
Structural Studies on Co-crystals and Salts
Karmakar et al. (2009) investigated the structural aspects of co-crystals and a salt containing quinoline derivativeswith an amide bond, focusing on their formation and properties. This research sheds light on the structural diversity and potential applications of acetamide derivatives in material science, particularly in the development of new co-crystalline materials (A. Karmakar, D. Kalita, & J. Baruah, 2009).
Radioligand Development for Peripheral Benzodiazepine Receptors
Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and a similar compound as potent radioligands for peripheral benzodiazepine receptors. These studies are crucial in the development of diagnostic tools for neuroimaging, demonstrating the application of acetamide derivatives in nuclear medicine (Ming-Rong Zhang et al., 2003).
Anticancer Drug Development
Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug through in silico modeling, targeting the VEGFr receptor. This research exemplifies the application of acetamide derivatives in the discovery and development of new anticancer agents (Gopal Sharma et al., 2018).
Synthesis of Novel Acetamide Derivatives for Antimicrobial Activity
Badiger et al. (2013) synthesized a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and evaluated their antimicrobial activity. This research highlights the versatility of acetamide derivatives in developing new antimicrobial agents with potential applications in treating infectious diseases (N. Badiger et al., 2013).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWCFOFDQIVORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

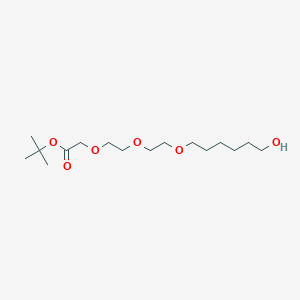
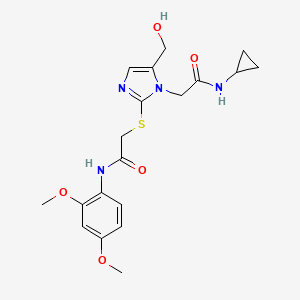
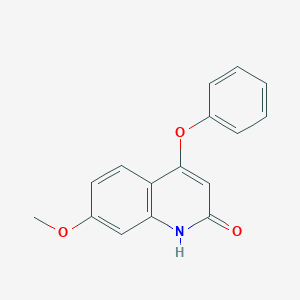
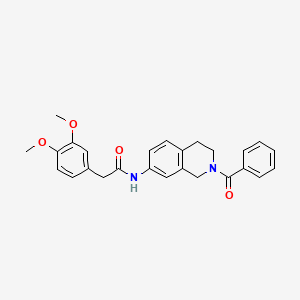
![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)

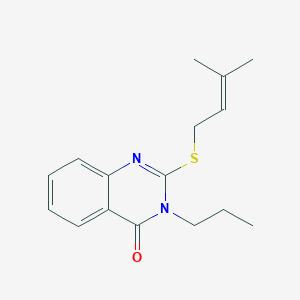
![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)
![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)
![5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2511625.png)

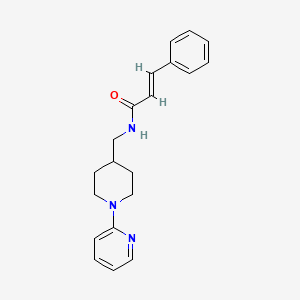
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2511629.png)